3,4-Diethoxybenzonitrile
Overview
Description
3,4-Diethoxybenzonitrile is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO2/c1-3-13-10-6-5-9 (8-12)7-11 (10)14-4-2/h5-7H,3-4H2,1-2H3 . This indicates that the molecule consists of a benzene ring substituted with two ethoxy groups at the 3 and 4 positions and a nitrile group at the 1 position.
Physical And Chemical Properties Analysis
Scientific Research Applications
Herbicide Resistance in Plants : The introduction of a bacterial detoxification gene in transgenic tobacco plants conferred resistance to the herbicide bromoxynil, a photosystem II inhibitor. This approach is a significant advancement in obtaining herbicide resistance by incorporating novel catabolic detoxification genes into plants (Stalker, McBride, & Malyj, 1988).
Synthesis of Chemical Intermediates : 3,4-Difluorobenzonitrile, an important intermediate of the selective herbicide cyhalofop butyl, was synthesized from 3,4-dichlorobenzoyl chloride. This synthesis process holds potential for industrial application (Cheng Zhi-ming, 2006).
Biological Evaluation of Compounds : A study synthesized and evaluated a binuclear bridged Cr(III) complex containing 2-aminobenzonitrile. This complex demonstrated moderate to potential activity against bacteria and fungi, with larger antioxidant activity compared to free ligands (Govindharaju et al., 2019).
Molecular Variants in Porous Structures : Investigations into molecular variants of 1,3,5-tris(4-ethynylbenzonitrile)benzene showed a nearly invariant pseudohexagonal porous structure. This study provides insights into the structural aspects of these molecular variants (Y.-H. Kiang et al., 1999).
Biotransformation of Herbicides : Rhodococci were found capable of transforming benzonitrile herbicides into amides. This conversion decreased the acute toxicities for certain herbicides, indicating a potential method for the detoxification of these compounds (Veselá et al., 2012).
Safety and Hazards
properties
IUPAC Name |
3,4-diethoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPTYFCFZUQSLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513595 | |
Record name | 3,4-Diethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60758-87-4 | |
Record name | 3,4-Diethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.